1-Octanone, 1-(1H-pyrrol-3-yl)-

Description

BenchChem offers high-quality 1-Octanone, 1-(1H-pyrrol-3-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Octanone, 1-(1H-pyrrol-3-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

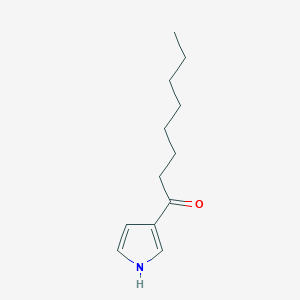

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1H-pyrrol-3-yl)octan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-2-3-4-5-6-7-12(14)11-8-9-13-10-11/h8-10,13H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUYABVRXQBKJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C1=CNC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561118 | |

| Record name | 1-(1H-Pyrrol-3-yl)octan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114900-83-3 | |

| Record name | 1-(1H-Pyrrol-3-yl)octan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Pyrrole Substituted Ketones As Key Organic Scaffolds

Pyrrole (B145914), a five-membered aromatic heterocycle, is a fundamental structural unit in a vast array of natural products, pharmaceuticals, and functional materials. nih.gov The introduction of a ketone functionality to the pyrrole ring, creating pyrrole-substituted ketones (acylpyrroles), significantly expands the chemical space and potential applications of these scaffolds.

These ketones serve as versatile synthetic intermediates. The carbonyl group can be a site for nucleophilic attack, allowing for the extension of carbon chains or the introduction of new functional groups. It can also activate the adjacent positions on the pyrrole ring for further chemical transformations.

Several well-established synthetic methodologies are employed for the preparation of pyrroles, which can then be acylated to introduce the ketone moiety. These include the Paal-Knorr synthesis, the Knorr synthesis, and the Hantzsch synthesis. quora.com The Friedel-Crafts acylation is a common method for introducing an acyl group to a pyrrole ring. acs.org However, the regioselectivity of this reaction on an unsubstituted pyrrole is a critical consideration. Electrophilic substitution on pyrrole preferentially occurs at the C2 position due to the greater stabilization of the cationic intermediate through resonance. libretexts.orgonlineorganicchemistrytutor.com Achieving substitution at the C3 position, as in 1-Octanone, 1-(1H-pyrrol-3-yl)-, often requires more specialized synthetic strategies. nih.gov

The table below summarizes some key properties of related compounds, providing a comparative context for the subject molecule.

| Property | 1-(1H-pyrrol-2-yl)ethanone | 3-Octanone | 3-(1H-pyrrol-1-yl)propan-1-amine |

| Molecular Formula | C6H7NO | C8H16O | C7H12N2 |

| Molar Mass | 109.13 g/mol | 128.21 g/mol | 124.18 g/mol |

| Physical State | Solid | Colorless liquid | Liquid |

| Boiling Point | Not available | 167-168 °C | Not available |

| CAS Number | 1072-83-9 | 106-68-3 | 60794-90-3 |

Academic Significance and Research Trajectory of the 1 Octanone, 1 1h Pyrrol 3 Yl Motif

Historical and Current Pyrrole Annulation Methodologies Relevant to 1-Octanone, 1-(1H-pyrrol-3-yl)-

The construction of the pyrrole ring itself, known as pyrrole annulation, represents a fundamental approach to synthesizing substituted pyrroles. Over the years, several named reactions have become cornerstones of pyrrole synthesis, while ongoing research continues to refine these methods and develop novel catalytic systems.

Classic Cyclization Reactions for Pyrrole Ring Formation

The Paal-Knorr synthesis, first reported in 1884, is a widely used and straightforward method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia (B1221849). wikipedia.orgalfa-chemistry.comresearchgate.net The reaction typically proceeds under neutral or weakly acidic conditions, as strongly acidic environments can favor the formation of furan (B31954) byproducts. organic-chemistry.org The versatility of the Paal-Knorr synthesis allows for the preparation of a wide array of N-substituted pyrroles by varying the amine component. alfa-chemistry.com

The general mechanism involves the condensation of the amine with both carbonyl groups of the 1,4-diketone, followed by cyclization and dehydration to form the aromatic pyrrole ring. alfa-chemistry.com The rate-determining step is believed to be the ring formation. alfa-chemistry.comorganic-chemistry.org

Table 1: Key Features of the Paal-Knorr Pyrrole Synthesis

| Feature | Description |

| Reactants | 1,4-Dicarbonyl compound, primary amine or ammonia. alfa-chemistry.com |

| Products | Substituted pyrroles. wikipedia.org |

| Catalysts | Typically acid-catalyzed (e.g., HCl, H₂SO₄, p-TsOH), but can also be performed under neutral conditions. alfa-chemistry.comorganic-chemistry.org |

| Advantages | Simplicity, efficiency, and broad substrate scope for the amine component. rgmcet.edu.in |

| Limitations | The required 1,4-dicarbonyl precursors can be challenging to prepare, and harsh acidic conditions may not be suitable for sensitive substrates. alfa-chemistry.comrgmcet.edu.in |

Recent advancements have focused on developing greener and more efficient modifications of the Paal-Knorr synthesis. These include the use of reusable heterogeneous catalysts like silica (B1680970) sulfuric acid, which can afford high yields in short reaction times under solvent-free conditions. rgmcet.edu.in

The Hantzsch pyrrole synthesis, discovered by Arthur Hantzsch in 1890, provides a route to substituted pyrroles through the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.orgthieme-connect.com Despite its status as a named reaction, the Hantzsch synthesis has been historically less utilized compared to the Paal-Knorr or Knorr methods. thieme-connect.com

The mechanism of the Hantzsch synthesis begins with the formation of an enamine from the reaction of the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and elimination of water lead to the final pyrrole product. wikipedia.org An alternative mechanistic pathway involving a nucleophilic substitution of the halide by the enamine has also been proposed. wikipedia.org

Table 2: Hantzsch Pyrrole Synthesis Overview

| Aspect | Details |

| Reactants | β-ketoester, α-haloketone, ammonia or primary amine. wikipedia.org |

| Product | Substituted pyrroles. wikipedia.org |

| Key Intermediates | Enamine, imine. wikipedia.org |

| Applications | Synthesis of 2,3-dicarbonylated pyrroles and substituted indoles. wikipedia.org |

| Modern Variations | Solid-phase synthesis for the preparation of pyrrole-3-carboxamides and use of continuous flow chemistry for rapid library generation. wikipedia.orgnih.gov |

Modern adaptations of the Hantzsch synthesis have expanded its utility. For instance, solid-phase synthesis techniques have been developed to produce pyrrole-3-carboxamides. nih.gov Furthermore, variations using β-keto Weinreb amides have enabled the introduction of a broader range of substituents at the C3 position of the pyrrole ring. thieme-connect.com

Modern Catalyst-Mediated Pyrrole Synthesis for Substituted Systems

The direct functionalization of the pyrrole ring and the development of catalytic cyclization reactions represent modern frontiers in pyrrole synthesis. These methods often offer milder reaction conditions, higher efficiency, and greater control over regioselectivity.

Transition metal catalysis has emerged as a powerful tool for constructing substituted pyrroles. Various metals, including palladium, ruthenium, iron, gold, and silver, have been employed to catalyze diverse cyclization and coupling reactions.

Palladium: Palladium catalysts are effective in the synthesis of 2-substituted pyrroles through the monoallylation of amines with allylic alcohols. organic-chemistry.org Palladium-catalyzed tandem cyclizations of N-alkylanilines with haloalkynes have also been developed to produce 3-halo-1,2,5-triarylpyrroles. acs.org

Ruthenium: Ruthenium-based pincer catalysts can synthesize substituted pyrroles via the dehydrogenative coupling of secondary alcohols and amino alcohols. organic-chemistry.org Three-component reactions catalyzed by ruthenium, involving ketones, amines, and vicinal diols, also yield substituted pyrroles. organic-chemistry.org

Iron: Iron catalysis provides a pathway for the synthesis of 2-substituted pyrroles. organic-chemistry.org

Gold: Gold catalysts facilitate the cascade hydroamination/cyclization of α-amino ketones with alkynes, offering high regioselectivity and tolerance of various functional groups. organic-chemistry.org

Silver: While not as extensively detailed in the provided context, silver catalysts are also utilized in modern pyrrole synthesis.

A notable approach involves the Friedel-Crafts acylation of N-p-toluenesulfonylpyrrole. The use of a strong Lewis acid like aluminum chloride (AlCl₃) can promote the formation of the 3-acyl derivative as the major product, proceeding through an organoaluminum intermediate. nih.gov In contrast, weaker Lewis acids tend to favor the 2-acyl isomer. nih.gov The regioselectivity of acylation can also be directed to the 3-position by employing a bulky N-substituent like the triisopropylsilyl (TIPS) group. acs.orgjohnshopkins.edu Halogen-metal exchange of 3-bromo-1-(triisopropylsilyl)pyrrole (B1272388) provides another route to 3-substituted pyrroles. acs.orgjohnshopkins.edu

Table 3: Examples of Transition Metal-Catalyzed Pyrrole Syntheses

| Catalyst Metal | Reaction Type | Substrates | Product Type |

| Palladium | Monoallylation | Amines, Allylic Alcohols | 2-Substituted Pyrroles organic-chemistry.org |

| Ruthenium | Dehydrogenative Coupling | Secondary Alcohols, Amino Alcohols | Substituted Pyrroles organic-chemistry.org |

| Gold | Hydroamination/Cyclization | α-Amino Ketones, Alkynes | Substituted Pyrroles organic-chemistry.org |

| Zinc | Cyclization | Dienyl Azides | 2,5-Disubstituted and 2,4,5-Trisubstituted Pyrroles organic-chemistry.org |

| Rhodium | Cyclization | Dienyl Azides | 2,5-Disubstituted and 2,4,5-Trisubstituted Pyrroles organic-chemistry.org |

Organocatalytic Approaches to Pyrrole Scaffolds

Organocatalysis has gained prominence as a sustainable and efficient alternative to metal-catalyzed reactions for the synthesis of pyrroles. rsc.orgrsc.orgresearchgate.net These methods avoid the use of potentially toxic and expensive transition metals and often proceed under mild conditions. researchgate.net

A variety of organocatalysts have been employed in pyrrole synthesis, including:

Proline and its derivatives: These are effective for various asymmetric transformations.

Thioureas and squaramides: These act as hydrogen bond donors to activate substrates. researchgate.net

Chiral phosphoric acids (CPAs): These Brønsted acids have been successfully used in the atroposelective synthesis of axially chiral N,N'-pyrrolylindoles. nih.gov

1,5-Diazabicyclo[4.3.0]non-5-ene (DBN): This amidine base has been shown to be an effective nucleophilic catalyst for the regioselective Friedel-Crafts C-acylation of pyrroles. nih.gov

Organocatalytic approaches to the Paal-Knorr reaction have been developed, for example, using urea (B33335) to activate the dicarbonyl compound. rsc.org Additionally, organocatalytic [3+2] cycloaddition reactions have emerged as a promising strategy for constructing the pyrrole ring. rsc.org The use of organocatalysis aligns with the principles of green chemistry by often utilizing milder reaction conditions and reducing waste. rsc.orgresearchgate.net

Direct and One-Pot Syntheses of Pyrroles from Ketones

The direct synthesis of pyrroles from readily available ketones represents an efficient and atom-economical approach. These methods often involve the in-situ formation of key intermediates that subsequently cyclize to form the pyrrole ring.

Trofimov Reaction and its Variants for Pyrrole Construction

The Trofimov reaction is a powerful method for synthesizing pyrroles from ketoximes and acetylenes in the presence of a superbasic medium, typically potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO). wikipedia.org This reaction can be adapted for a one-pot synthesis directly from ketones, where the ketoxime is generated in situ. arkat-usa.org The process involves the reaction of a ketone with hydroxylamine (B1172632), followed by the addition of acetylene (B1199291) under superbasic conditions. arkat-usa.org

The mechanism of the Trofimov reaction proceeds through several key steps:

Deprotonation: The ketoxime is deprotonated by the strong base. wikipedia.org

Vinylation: The resulting anion attacks acetylene to form an O-vinylketoxime. wikipedia.org

thieme-connect.comthieme-connect.com-Sigmatropic Rearrangement: The O-vinylketoxime undergoes a thieme-connect.comthieme-connect.com-sigmatropic rearrangement to yield an allene-enamine intermediate. wikipedia.orgnih.gov

Cyclization and Aromatization: This intermediate then cyclizes and subsequently aromatizes to form the pyrrole ring. wikipedia.org

A significant advantage of the Trofimov reaction is its ability to be performed in a one-pot manner directly from ketones, avoiding the isolation of the intermediate ketoxime. arkat-usa.org This one-pot version simplifies the procedure and can be carried out at atmospheric pressure, enhancing its practicality. arkat-usa.orgosi.lv The reaction conditions, such as temperature and base concentration, can be tuned to favor the formation of either N-H or N-vinyl pyrroles. wikipedia.org For the synthesis of 1-Octanone, 1-(1H-pyrrol-3-yl)-, a ketone with a suitable precursor to the octanoyl group would be required as the starting material.

| Feature | Description |

| Reactants | Ketoximes and acetylenes (or ketones and hydroxylamine in the one-pot variant) wikipedia.orgarkat-usa.org |

| Conditions | Superbasic medium (e.g., KOH/DMSO) wikipedia.orgarkat-usa.org |

| Key Intermediate | O-vinylketoxime wikipedia.org |

| Mechanism | Involves a thieme-connect.comthieme-connect.com-sigmatropic rearrangement wikipedia.orgnih.gov |

| Products | 2,3-disubstituted pyrroles wikipedia.org |

Other Ketone-Based Cyclization Strategies

Beyond the Trofimov reaction, several other strategies have been developed for the synthesis of pyrroles from ketones. These methods often rely on different activation and cyclization pathways.

One such approach involves the reaction of allyl ketones with amines. A metal-free method has been established where the double bond of the allyl ketone is activated, followed by nucleophilic attack of a primary amine, internal condensation, and aromatization to yield substituted pyrroles. acs.org

Another strategy is the Paal-Knorr synthesis, which traditionally involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. Innovations in this area include the in-situ generation of the 1,4-dicarbonyl compound from an aldehyde and an unsaturated ketone, followed by the addition of an amine in a one-pot process. tandfonline.com

Furthermore, transition-metal-free, one-pot reactions of secondary alcohols and 2-aminoalcohols can produce substituted NH-pyrroles. This method utilizes an Oppenauer oxidation of the secondary alcohol to a ketone in the presence of benzophenone, followed by in-situ condensation with the aminoalcohol and oxidative cyclization. organic-chemistry.org

Targeted Introduction of the Octanone Moiety onto the Pyrrole Nucleus

Once the pyrrole ring is formed, or concurrently with its formation, the octanone group must be introduced. The regioselectivity of this addition is crucial for obtaining the desired 3-substituted product.

Acylation Reactions on Pyrroles for Ketone Formation

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. masterorganicchemistry.com In the context of pyrrole, which is an electron-rich heterocycle, this reaction can be used to introduce the octanoyl group. nih.gov The reaction typically employs an acylating agent, such as an acyl chloride (e.g., octanoyl chloride) or an anhydride, in the presence of a Lewis acid catalyst. masterorganicchemistry.comlibretexts.org

However, the regioselectivity of Friedel-Crafts acylation on pyrrole can be complex. Due to the electron-rich nature of the pyrrole ring, substitution can occur at the C2 or C3 position. The outcome is often influenced by the reaction conditions and the substituents already present on the pyrrole ring. nih.gov To achieve selective acylation at the 3-position, directing groups or specific reaction conditions may be necessary.

Organometallic Reagent-Mediated Carbon-Carbon Bond Formations (e.g., Grignard Reagents)

Organometallic reagents, particularly Grignard reagents (R-Mg-X), are widely used for forming new carbon-carbon bonds. wikipedia.org The pyrrole Grignard reagent, formed by reacting pyrrole with a Grignard reagent like ethylmagnesium bromide, is a key intermediate in this context. cdnsciencepub.comcdnsciencepub.com While pyrrole itself is N-metallated, its Grignard reagent can react with acylating agents to yield C-acylated products. cdnsciencepub.com

The reaction of the pyrrole Grignard reagent with acylating agents, such as acyl chlorides or esters, can lead to the formation of pyrrolyl ketones. cdnsciencepub.comorganic-chemistry.org However, the regioselectivity can be a challenge, with the potential for substitution at the N-, C2-, or C3-positions. cdnsciencepub.com The reaction conditions, including the solvent, temperature, and the nature of the acylating agent, play a significant role in determining the product distribution. cdnsciencepub.com For instance, reaction with alkyl chlorocarbonates can yield a mixture of 1-, 2-, and 3-substituted products. cdnsciencepub.com

| Reagent Type | Reactivity with Pyrrole | Potential Products |

| Grignard Reagent | Forms pyrrole Grignard reagent cdnsciencepub.comcdnsciencepub.com | N-, C2-, and C3-acylated pyrroles cdnsciencepub.com |

| Organolithium Reagents | Can deprotonate pyrrole | Can lead to a mixture of substituted products |

| Gilman Reagents | Less reactive than Grignard reagents youtube.com | May offer higher selectivity in some cases |

Chemo- and Regioselective Functionalization at the Pyrrol-3-yl Position

Achieving selective functionalization at the C3 position of the pyrrole ring often requires specific strategies to overcome the inherent reactivity of the C2 position.

One approach is to use a directing group. A substituent on the pyrrole ring can direct incoming electrophiles to a specific position. For example, the pyrrole nitrogen can act as a directing group in palladium-catalyzed C-H functionalization reactions, although this typically directs to the ortho position of a substituent on the nitrogen. acs.org

Another strategy involves the use of protecting groups. By blocking the more reactive positions (N1 and C2), functionalization at the C3 position can be favored. The protecting groups can then be removed in a subsequent step.

Neighboring group assistance can also be employed to achieve regioselectivity. For instance, a functional group at a specific position on the pyrrole ring can facilitate a reaction at an adjacent position. nih.gov

Finally, the choice of reactants and catalysts can significantly influence the regiochemical outcome. For example, certain multicomponent reactions can be designed to selectively yield 3-substituted pyrroles. nih.gov

Advanced Synthetic Techniques and Scalability Considerations

The drive towards more efficient, rapid, and environmentally benign chemical manufacturing has led to the adoption of advanced synthetic technologies. For the synthesis of pyrrole-ketone conjugates like 1-Octanone, 1-(1H-pyrrol-3-yl)-, continuous flow chemistry and microwave-assisted green chemistry approaches offer significant advantages over traditional batch processing.

Continuous Flow Synthesis for Pyrrole-Ketone Conjugates

Continuous flow chemistry has emerged as a powerful tool for the synthesis of substituted pyrroles, offering enhanced reaction control, improved safety, and straightforward scalability. The Hantzsch pyrrole synthesis, a classic method involving the reaction of a β-ketoester, an amine, and an α-haloketone, has been successfully adapted to flow chemistry systems. nih.govwikipedia.org This approach allows for the rapid production of a library of substituted pyrrole analogs with reaction times often under ten minutes. wikipedia.org

In a potential continuous flow synthesis of a precursor to 1-Octanone, 1-(1H-pyrrol-3-yl)-, commercially available starting materials could be pumped through a heated microreactor. For instance, the reaction of a suitable β-ketoester, an amine, and an α-haloketone can be performed in a continuous flow setup. nih.gov A key advantage of this method is the in situ utilization of by-products; for example, the hydrobromic acid (HBr) generated during the Hantzsch reaction can be used to facilitate subsequent transformations within the same continuous process, eliminating the need for intermediate workup and purification steps. nih.govnih.gov This one-step process significantly enhances efficiency and is amenable to the synthesis of diverse pyrrole derivatives. nih.gov Researchers have demonstrated the synthesis of pyrrole-3-carboxylic acids and amides directly from inexpensive commercial starting materials in a single continuous process, a methodology that could be adapted for pyrrole-ketone synthesis. nih.gov

Table 1: Illustrative Comparison of Batch vs. Continuous Flow Hantzsch Pyrrole Synthesis

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Several hours | ~8-10 minutes nih.govwikipedia.org |

| Workup | Multiple steps with intermediate isolation | Single continuous process, no isolation of intermediates nih.gov |

| Scalability | Limited by flask size | Readily scalable by extending run time |

| Yield | Variable, often lower | Potentially higher due to precise control wikipedia.org |

| Safety | Handling of bulk reagents and exotherms | Enhanced safety with small reaction volumes |

Microwave-Assisted and Green Chemistry Approaches in Synthesis

Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds, including pyrroles. pensoft.net This technique often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. pensoft.netrsc.org Furthermore, microwave chemistry often aligns with the principles of green chemistry, particularly when coupled with the use of environmentally benign solvents or solvent-free conditions. nih.govnih.gov

Several classical pyrrole syntheses, such as the Paal-Knorr, Hantzsch, and Barton-Zard methods, have been significantly improved through the application of microwave irradiation. pensoft.net For the synthesis of a pyrrole-ketone like 1-Octanone, 1-(1H-pyrrol-3-yl)-, a microwave-assisted Paal-Knorr condensation could be envisioned. This would involve the reaction of a 1,4-dicarbonyl compound with a primary amine under microwave heating, often in the presence of a catalyst. ijpsjournal.comsemanticscholar.org Researchers have reported high yields (81–99%) for Paal-Knorr condensations carried out in water at elevated temperatures under microwave irradiation, highlighting the green credentials of this approach. pensoft.net

The use of solid-supported catalysts or mineral-based catalysts like montmorillonite (B579905) can further enhance the efficiency and environmental friendliness of these reactions. arkat-usa.org Additionally, multicomponent reactions performed under microwave conditions offer a rapid and efficient route to complex pyrrole derivatives from simple starting materials in a single pot. rsc.orgnih.govrsc.org

Table 2: Selected Microwave-Assisted Pyrrole Synthesis Protocols

| Synthesis Method | Reactants | Catalyst/Conditions | Reaction Time | Yield | Reference |

| Paal-Knorr Condensation | Aryl sulfonamides, anilines, 2,5-hexanedione | Water, 150 °C, MW | Not specified | 81–99% | pensoft.net |

| Trisubstituted Pyrroles | β-amino unsaturated ketone, phenacyl bromide | Boron trifluoride diethyl etherate, DCM, 130 °C, MW | 10–16 min | Good to excellent | rsc.org |

| Functionalized Pyrroles | Various | UO₂(NO₃)₂·6H₂O, Ethanol, MW | Not specified | Higher than other solvents | pensoft.net |

| One-Pot Synthesis | Furan-2,5-dione, 3-phenylenediamine | Ethanol, 130 °C, MW | 10 min | 83% | pensoft.net |

Green chemistry principles extend beyond just the use of microwaves. The development of synthetic routes that utilize water as a solvent, employ heterogeneous catalysts, or proceed under solvent-free conditions are at the forefront of modern synthetic chemistry. nih.govnih.gov For example, three-component reactions in a water-ethanol mixture have been developed for the synthesis of polyfunctionalized pyrroles, where the products are easily isolated by simple filtration. nih.gov These methodologies pave the way for the sustainable production of valuable pyrrole compounds.

Comprehensive Spectroscopic and Analytical Characterization of 1 Octanone, 1 1h Pyrrol 3 Yl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 1-Octanone, 1-(1H-pyrrol-3-yl)- is predicted to show distinct signals corresponding to the protons of the pyrrole (B145914) ring and the octanoyl chain. The pyrrole ring, being an aromatic system, will have protons in the downfield region (typically 6.0-8.0 ppm). The electron-withdrawing acyl group at the C-3 position will deshield the adjacent ring protons, particularly H-2 and H-4. The aliphatic protons of the octanoyl chain will appear in the upfield region (typically 0.8-3.0 ppm). The protons on the α-carbon to the carbonyl group are expected to be the most downfield among the chain protons due to the deshielding effect of the carbonyl.

The expected chemical shifts (δ) and multiplicities are detailed in the table below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| N-H (Pyrrole) | ~8.5 - 9.5 | Broad Singlet | - |

| H-2 (Pyrrole) | ~7.2 - 7.4 | Triplet or dd | J ≈ 1.5, 2.5 Hz |

| H-5 (Pyrrole) | ~6.8 - 7.0 | Triplet or dd | J ≈ 2.5, 2.5 Hz |

| H-4 (Pyrrole) | ~6.6 - 6.8 | Triplet or dd | J ≈ 1.5, 2.5 Hz |

| α-CH₂ (C-2' of chain) | ~2.6 - 2.8 | Triplet | J ≈ 7.5 Hz |

| β-CH₂ (C-3' of chain) | ~1.6 - 1.8 | Quintet | J ≈ 7.5 Hz |

| -(CH₂)₅- (Chain) | ~1.2 - 1.4 | Multiplet | - |

| -CH₃ (Terminal) | ~0.8 - 0.9 | Triplet | J ≈ 7.0 Hz |

Note: Predicted data is based on analysis of similar structures and standard chemical shift values. chemicalbook.comnih.govdocbrown.info

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For 1-Octanone, 1-(1H-pyrrol-3-yl)-, signals for the carbonyl carbon, the four distinct pyrrole carbons, and the eight carbons of the octanoyl chain are expected. The carbonyl carbon (C-1') will be the most downfield signal, typically appearing in the 190-200 ppm range for a ketone conjugated with a pyrrole ring. acgpubs.org The pyrrole carbons will resonate in the aromatic region (110-140 ppm), with C-3 being a quaternary carbon and shifted downfield due to its attachment to the acyl group. The aliphatic carbons of the octanoyl chain will appear in the upfield region (10-40 ppm). docbrown.info

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carbonyl, C-1') | ~195 - 200 |

| C-3 (Pyrrole) | ~130 - 135 |

| C-2 (Pyrrole) | ~125 - 128 |

| C-5 (Pyrrole) | ~120 - 124 |

| C-4 (Pyrrole) | ~110 - 115 |

| α-CH₂ (C-2' of chain) | ~38 - 42 |

| β-CH₂ (C-3' of chain) | ~28 - 32 |

| C-8' (Terminal -CH₃) | ~14 |

| Other -(CH₂)₅- (Chain) | ~22 - 35 |

Note: Predicted data is based on analysis of similar structures and standard chemical shift values. acgpubs.orgdocbrown.infochemicalbook.com

To confirm the assignments from 1D NMR and establish the connectivity of the molecule, 2D NMR experiments are indispensable. ipb.ptomicsonline.org

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically through 2-3 bonds). Key expected correlations include:

Between the pyrrole protons H-2, H-4, and H-5, confirming their positions on the ring.

Sequential correlations along the octanoyl chain, from the terminal -CH₃ to the -(CH₂)₅- protons, up to the α-CH₂ group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for instance, linking the signal at ~7.2 ppm to the C-2 carbon at ~125 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range (2-3 bond) connectivity. Key HMBC correlations for confirming the structure would include:

Correlations from the α-CH₂ protons (~2.7 ppm) to the carbonyl carbon (C-1', ~198 ppm) and to the pyrrole carbons C-3 (~132 ppm) and C-4 (~112 ppm).

Correlations from the pyrrole protons H-2 and H-4 to the carbonyl carbon (C-1').

Correlation from the N-H proton to pyrrole carbons C-2 and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of bonding. It can help confirm the geometry and conformation. A key expected NOESY cross-peak would be between the α-CH₂ protons of the octanoyl chain and the H-2 and H-4 protons of the pyrrole ring, confirming their spatial proximity.

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

The IR spectrum reveals the presence of specific functional groups based on their characteristic vibrational frequencies. For 1-Octanone, 1-(1H-pyrrol-3-yl)-, the spectrum would be dominated by absorptions from the N-H group of the pyrrole, the C=O of the ketone, and the C-H bonds of both the aromatic ring and the aliphatic chain. docbrown.info

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Pyrrole N-H | Stretch | ~3300 - 3400 (broad) |

| Aromatic C-H | Stretch | ~3100 - 3150 |

| Aliphatic C-H | Stretch | ~2850 - 2960 |

| Ketone C=O | Stretch (conjugated) | ~1650 - 1670 |

| Pyrrole Ring | C=C and C-N Stretches | ~1450 - 1550 |

Note: The conjugation of the carbonyl group with the pyrrole ring is expected to lower its stretching frequency compared to a simple aliphatic ketone (typically ~1715 cm⁻¹). acgpubs.orgnist.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and offers structural clues through analysis of its fragmentation patterns. The molecular formula for 1-Octanone, 1-(1H-pyrrol-3-yl)- is C₁₂H₁₉NO, giving a molecular weight of 193.28 g/mol .

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 193.

Major Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the pyrrole ring would yield an octanoyl cation ([C₈H₁₅O]⁺) at m/z = 127 or a 3-pyrrol-yl radical. Alternatively, cleavage could yield a 3-acylpyrrolium ion ([C₅H₄NO]⁺) at m/z = 94 and a heptyl radical. The acylium ion is often a prominent peak. researchgate.netnist.gov

McLafferty Rearrangement: A characteristic rearrangement for ketones with a sufficiently long alkyl chain. This involves the transfer of a gamma-hydrogen from the octanoyl chain to the carbonyl oxygen, followed by cleavage of the alpha-beta bond, resulting in the loss of a neutral alkene (1-hexene, C₆H₁₂) and a fragment at m/z = 109.

Cleavage of the Alkyl Chain: Fragmentation along the octyl chain would produce a series of peaks separated by 14 mass units (-CH₂-).

| Predicted Fragment (m/z) | Identity |

| 193 | [M]⁺ (Molecular Ion) |

| 127 | [CH₃(CH₂)₆CO]⁺ (Octanoyl cation) |

| 109 | [C₅H₇NO]⁺ (Product of McLafferty Rearrangement) |

| 94 | [C₅H₄NO]⁺ (3-Acylpyrrolium ion) |

| 67 | [C₄H₅N]⁺ (Pyrrole cation) |

Note: Predicted fragmentation is based on established mass spectrometry rules for ketones and pyrroles. researchgate.netnist.gov

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule. The chromophore in 1-Octanone, 1-(1H-pyrrol-3-yl)- is the 3-acylpyrrole system. Pyrrole itself exhibits strong absorption below 220 nm due to π → π* transitions. nist.gov The conjugation of the carbonyl group with the pyrrole ring extends the conjugated system, causing a bathochromic (red) shift of these absorptions to longer wavelengths. A weaker n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen, is also expected at a longer wavelength. science-softcon.deresearchgate.net

π → π Transition:* A strong absorption band is predicted in the range of 250-290 nm.

n → π Transition:* A weaker, broader absorption band is expected at a longer wavelength, likely in the 300-350 nm region.

The exact position and intensity of these bands can be influenced by the solvent used for the analysis.

Chemical Reactivity and Derivatization Pathways of 1 Octanone, 1 1h Pyrrol 3 Yl

Transformations Involving the Ketone Carbonyl Group

The ketone carbonyl group in 1-Octanone, 1-(1H-pyrrol-3-yl)- is a primary site for a range of chemical transformations, including reductions, nucleophilic additions, and substitutions at the alpha-position.

Reduction Reactions of the Carbonyl

The carbonyl group of the octanone moiety can be reduced to either a secondary alcohol or completely to a methylene (B1212753) group, depending on the reagents and reaction conditions employed.

Reduction to Alcohol:

The reduction of the ketone to a secondary alcohol, 1-(1H-pyrrol-3-yl)octan-1-ol, can be achieved using various hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this transformation, typically carried out in alcoholic solvents like methanol (B129727) or ethanol.

| Reaction | Reagent | Product | Notes |

| Carbonyl Reduction | Sodium borohydride (NaBH₄) | 1-(1H-pyrrol-3-yl)octan-1-ol | Mild and selective reduction of the ketone to a secondary alcohol. |

Deoxygenation to Alkane:

Complete reduction of the carbonyl group to a methylene group, yielding 3-octylpyrrole, can be accomplished through more forceful reduction methods such as the Wolff-Kishner or Clemmensen reductions.

The Wolff-Kishner reduction involves the formation of a hydrazone intermediate, followed by elimination of nitrogen gas under strongly basic conditions at high temperatures. organic-chemistry.orgyoutube.com A common procedure involves heating the ketone with hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide (B78521) in a high-boiling solvent such as diethylene glycol. saskoer.ca This method is particularly suitable for substrates that are sensitive to strong acids. organic-chemistry.org

The Clemmensen reduction employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. nih.govacsgcipr.orgnih.gov This method is effective for aryl-alkyl ketones but is not suitable for substrates that are sensitive to strongly acidic conditions. nih.gov Given that pyrroles can be sensitive to strong acids, the Wolff-Kishner reduction is often the preferred method for the deoxygenation of acylpyrroles.

| Reaction | Reagents | Product | Conditions |

| Wolff-Kishner Reduction | Hydrazine hydrate (H₂NNH₂·H₂O), Potassium hydroxide (KOH) | 3-Octylpyrrole | High temperature, basic conditions |

| Clemmensen Reduction | Zinc amalgam (Zn(Hg)), Hydrochloric acid (HCl) | 3-Octylpyrrole | Strongly acidic conditions |

Nucleophilic Additions and Condensation Reactions

The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Grignard and Organolithium Reactions:

Organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi) are potent nucleophiles that readily add to the carbonyl group of 1-octanone, 1-(1H-pyrrol-3-yl)-. saskoer.caresearchgate.netrsc.orgyoutube.comlibretexts.orglibretexts.orgyoutube.comrsc.org Subsequent acidic workup yields tertiary alcohols. For example, the reaction with methylmagnesium bromide would produce 2-methyl-1-(1H-pyrrol-3-yl)octan-2-ol. It is crucial to perform these reactions under anhydrous conditions as organometallic reagents are also strong bases and will be quenched by protic solvents like water. researchgate.netlibretexts.org

Wittig Reaction:

The Wittig reaction provides a powerful method for the synthesis of alkenes from ketones. masterorganicchemistry.compressbooks.pubyoutube.comlibretexts.org The reaction of 1-octanone, 1-(1H-pyrrol-3-yl)- with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would yield 3-(1-methyleneoctyl)-1H-pyrrole. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used. pressbooks.pub

Mannich Reaction:

The Mannich reaction is a three-component condensation involving an aldehyde (like formaldehyde), a primary or secondary amine, and a compound with an active hydrogen, such as a ketone. youtube.comnih.govnih.govnih.govpolimi.it In the context of 1-octanone, 1-(1H-pyrrol-3-yl)-, it could potentially react at the α-position of the ketone. This would involve the formation of a Mannich base, a β-amino-carbonyl compound.

| Reaction Type | Reagents | Intermediate/Product | Key Features |

| Grignard Reaction | RMgX, then H₃O⁺ | Tertiary alcohol | Forms a new C-C bond; requires anhydrous conditions. saskoer.caresearchgate.netrsc.orgyoutube.comlibretexts.orglibretexts.orgyoutube.comrsc.org |

| Wittig Reaction | Ph₃P=CHR' | Alkene | Converts the C=O group to a C=C double bond. masterorganicchemistry.compressbooks.pubyoutube.comlibretexts.org |

| Mannich Reaction | CH₂O, R₂NH | β-Amino-carbonyl compound | Forms a new C-C bond at the α-position. youtube.comnih.govnih.govnih.govpolimi.it |

Alpha-Substitution Reactions on the Octanone Moiety

The α-hydrogens of the octanone chain are acidic and can be removed by a base to form an enolate, which can then react with various electrophiles.

Halogenation:

The α-position of the ketone can be halogenated under both acidic and basic conditions. In acidic media, the reaction proceeds via an enol intermediate and typically results in monohalogenation. youtube.com Under basic conditions, an enolate is formed, which is generally more reactive, and polyhalogenation can occur. youtube.com

Alkylation:

The enolate of 1-octanone, 1-(1H-pyrrol-3-yl)- can be alkylated by reacting it with an alkyl halide. chadsprep.comnih.gov To ensure complete formation of the enolate and avoid self-condensation, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often used. The alkylation occurs via an SN2 mechanism, and thus works best with primary alkyl halides. chadsprep.com

| Reaction | Reagents | Product | Notes |

| α-Halogenation | Br₂, H⁺ or OH⁻ | α-Halo-1-(1H-pyrrol-3-yl)octan-1-one | Monohalogenation favored in acid; polyhalogenation possible in base. youtube.com |

| α-Alkylation | 1. LDA2. R-X | α-Alkyl-1-(1H-pyrrol-3-yl)octan-1-one | Forms a new C-C bond at the α-position. chadsprep.comnih.gov |

Electrophilic and Nucleophilic Reactivity of the Pyrrole (B145914) Ring

The presence of the electron-withdrawing octanoyl group at the 3-position significantly influences the reactivity of the pyrrole ring, generally deactivating it towards electrophilic attack.

Directed Functionalization of the Pyrrole Heterocycle

While the 3-acyl group is deactivating, electrophilic substitution on the pyrrole ring can still occur, typically directed to the C5 and to a lesser extent, the C2 positions.

Vilsmeier-Haack Reaction:

The Vilsmeier-Haack reaction is a useful method for the formylation of electron-rich aromatic and heterocyclic compounds. youtube.compearson.comacs.orgnih.govvaia.com Treatment of 1-octanone, 1-(1H-pyrrol-3-yl)- with the Vilsmeier reagent (a mixture of phosphorus oxychloride and a substituted formamide (B127407) like DMF) would be expected to introduce a formyl group onto the pyrrole ring, likely at the C5 position.

N-Substitution and Ring Modifications of Pyrrole

N-Alkylation:

The pyrrole nitrogen can be deprotonated with a suitable base, such as sodium hydride or potassium superoxide, to form the corresponding anion, which is a potent nucleophile. organic-chemistry.orgnih.gov This anion can then be alkylated by reaction with an alkyl halide to yield N-substituted derivatives of 1-octanone, 1-(1H-pyrrol-3-yl)-. organic-chemistry.orgnih.gov

Paal-Knorr Synthesis and Related Ring Modifications:

The Paal-Knorr synthesis is a classic method for constructing pyrrole rings from 1,4-dicarbonyl compounds and a primary amine or ammonia (B1221849). youtube.com While this is a synthetic method for the pyrrole ring itself, the principles can be applied to the synthesis of more complex, substituted pyrroles that could be related to the target molecule. Ring-opening reactions of pyrroles are generally not facile due to their aromatic stability. However, under certain conditions, such as with strong acids or in the presence of specific reagents, the ring can be cleaved. youtube.comnih.govnih.gov

| Reaction Type | Reagents | Product | Key Features |

| Vilsmeier-Haack | POCl₃, DMF | 5-Formyl-1-(1H-pyrrol-3-yl)octan-1-one (predicted) | Electrophilic formylation of the pyrrole ring. youtube.compearson.comacs.orgnih.govvaia.com |

| N-Alkylation | 1. Base (e.g., NaH)2. R-X | 1-(1-Alkyl-pyrrol-3-yl)octan-1-one | Functionalization of the pyrrole nitrogen. organic-chemistry.orgnih.gov |

Reactivity of the Octyl Aliphatic Chain

The octyl chain of 1-octanone, 1-(1H-pyrrol-3-yl)- primarily undergoes reactions typical of alkyl chains, although its reactivity can be influenced by the adjacent carbonyl group. The positions along the chain exhibit different reactivities, with the α-carbon (C2') being the most activated due to the electron-withdrawing nature of the carbonyl group.

α-Methylene Group Reactivity:

The presence of the carbonyl group significantly increases the acidity of the α-protons, making the α-carbon a nucleophilic center after deprotonation to form an enolate. This enolate can participate in various carbon-carbon bond-forming reactions.

Alkylation: In the presence of a strong base, the α-carbon can be alkylated by reacting the resulting enolate with alkyl halides. This allows for the introduction of various alkyl substituents at the C2' position.

Aldol (B89426) Condensation: The enolate can also react with aldehydes or ketones in an aldol condensation to form β-hydroxy ketones, which can be subsequently dehydrated to yield α,β-unsaturated ketones.

Oxidative Functionalization:

The alkyl chain can also be a site for oxidative reactions. For instance, copper-catalyzed aerobic oxidative esterification of aryl long-chain alkyl ketones can lead to the cleavage of the C(CO)-C(alkyl) bond to form esters. nih.gov While this reaction breaks the octyl chain, it represents a potential pathway for derivatization.

Terminal Methyl Group and Methylene Group Reactivity:

The terminal methyl group (ω-carbon) and the other methylene groups of the octyl chain are generally less reactive than the α-methylene group. However, under specific conditions, such as certain microbial or enzymatic transformations, selective hydroxylation at these positions can occur. This type of reaction is crucial in the metabolism of drug molecules containing alkyl moieties, often leading to the formation of primary or secondary alcohols which can be further oxidized to carboxylic acids.

| Reaction Type | Reagents and Conditions | Position of Reactivity | Product Type |

| α-Alkylation | Strong base (e.g., LDA), Alkyl halide | C2' (α-carbon) | α-Substituted ketone |

| Aldol Condensation | Base or acid catalyst, Aldehyde/Ketone | C2' (α-carbon) | β-Hydroxy ketone or α,β-Unsaturated ketone |

| Oxidative Cleavage | Cu-catalyst, Air | C(CO)-C(alkyl) bond | Ester |

| Hydroxylation | Biocatalysts (e.g., enzymes) | ω or other methylene carbons | Alcohol |

Synthesis of Structural Analogues and Hybrid Molecules Incorporating the 1-Octanone, 1-(1H-pyrrol-3-yl)- Scaffold

The synthesis of structural analogues and hybrid molecules based on the 1-octanone, 1-(1H-pyrrol-3-yl)- scaffold can be approached by modifying the pyrrole ring, the acyl chain, or by coupling the entire scaffold to other molecular entities.

Synthesis of Structural Analogues:

The most direct method for preparing 1-octanone, 1-(1H-pyrrol-3-yl)- and its structural analogues with varying alkyl chain lengths is through the Friedel-Crafts acylation of a suitable N-protected pyrrole. rsc.orgnih.govsigmaaldrich.comnumberanalytics.com For instance, the reaction of an N-protected pyrrole with octanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride would yield the desired ketone. rsc.org By using different acyl chlorides (e.g., propanoyl chloride, hexanoyl chloride), a series of analogues with different alkyl chain lengths can be synthesized.

Another versatile method is the Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. wikipedia.orgorganic-chemistry.orgchempedia.inforgmcet.edu.inquimicaorganica.org To synthesize 3-acylpyrroles via this method, a suitably substituted 1,4-dicarbonyl precursor is required.

| Synthetic Method | Key Reactants | Key Features |

| Friedel-Crafts Acylation | N-protected pyrrole, Acyl chloride, Lewis acid | Direct acylation of the pyrrole ring. Allows for variation of the alkyl chain length by choosing the appropriate acyl chloride. rsc.orgnih.govsigmaaldrich.comnumberanalytics.com |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Ammonia or primary amine | Forms the pyrrole ring. The substitution pattern is determined by the precursor dicarbonyl compound. wikipedia.orgorganic-chemistry.orgchempedia.inforgmcet.edu.inquimicaorganica.org |

Synthesis of Hybrid Molecules:

The concept of molecular hybridization involves combining two or more pharmacophores to create a single molecule with potentially enhanced or synergistic biological activities. nih.gov The 1-octanone, 1-(1H-pyrrol-3-yl)- scaffold can be incorporated into hybrid molecules through several strategies.

One approach is to utilize the reactivity of the pyrrole ring. The N-H proton of the pyrrole can be substituted by reacting with various electrophiles, allowing for the attachment of another molecular entity. Furthermore, electrophilic substitution on the pyrrole ring, if the positions are not already substituted, can be a viable strategy.

Alternatively, the octyl chain can be functionalized, for example by introducing a terminal functional group like a halide or an azide, which can then be used to link the scaffold to another molecule via click chemistry or other coupling reactions.

The synthesis of hybrid molecules often involves multi-step sequences. For example, a common strategy is to synthesize two key intermediates separately and then couple them in the final steps of the synthesis. mdpi.com

Computational and Theoretical Investigations into 1 Octanone, 1 1h Pyrrol 3 Yl

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic molecular properties of 1-Octanone, 1-(1H-pyrrol-3-yl)-. Methods such as Density Functional Theory (DFT) are commonly employed to provide a balance between computational cost and accuracy.

Detailed research findings from DFT calculations would typically elucidate the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial parameter, indicating the chemical reactivity and the electronic excitation potential of the molecule. For 1-Octanone, 1-(1H-pyrrol-3-yl)-, the electron-rich pyrrole (B145914) ring is expected to significantly influence the electronic properties. The nitrogen atom and the carbonyl group introduce polarity, which is reflected in the MEP, highlighting regions susceptible to electrophilic and nucleophilic attack.

Table 1: Predicted Electronic Properties of 1-Octanone, 1-(1H-pyrrol-3-yl)- using DFT

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Highest occupied molecular orbital, indicates electron-donating ability. |

| LUMO Energy | ~ -1.2 eV | Lowest unoccupied molecular orbital, indicates electron-accepting ability. |

| HOMO-LUMO Gap | ~ 5.3 eV | Relates to chemical reactivity and electronic transitions. |

| Dipole Moment | ~ 3.5 D | Indicates overall polarity of the molecule. |

Conformational Analysis and Molecular Dynamics Simulations

The structural flexibility of the octanone side chain attached to the pyrrole ring suggests that 1-Octanone, 1-(1H-pyrrol-3-yl)- can exist in multiple conformations. Conformational analysis is crucial for understanding its behavior in different environments.

Molecular dynamics (MD) simulations can provide a detailed picture of the conformational landscape by simulating the atomic motions over time. nih.govplos.orgchemrxiv.orgresearchgate.net Such simulations for molecules with long alkyl chains attached to aromatic systems reveal the dynamic nature of the chain and its preferred orientations relative to the ring. chemrxiv.orgresearchgate.net For 1-Octanone, 1-(1H-pyrrol-3-yl)-, MD simulations could be used to explore the conformational space of the octyl group, identifying low-energy conformers. These simulations can be performed in various solvents to understand how the environment affects the conformational preferences.

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of 1-Octanone, 1-(1H-pyrrol-3-yl)-

| Parameter | Description | Typical Findings |

| Dihedral Angle Distribution | Distribution of torsion angles along the octyl chain. | Reveals preferred gauche and anti conformations. |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed conformations. | Indicates the stability and flexibility of the molecule over time. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Can show interactions with solvent molecules. |

Note: This table illustrates the type of data obtained from MD simulations. Specific values would depend on the simulation parameters and force field used.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For 1-Octanone, 1-(1H-pyrrol-3-yl)-, potential reactions could include electrophilic substitution on the pyrrole ring, or reactions involving the ketone functionality.

DFT calculations can be used to map the potential energy surface of a proposed reaction, identifying intermediates and transition states. mdpi.com For instance, in the synthesis of related pyrrole derivatives, DFT has been used to study the thermodynamics and kinetics of cyclization reactions. mdpi.com A similar approach could be applied to understand the synthesis of 1-Octanone, 1-(1H-pyrrol-3-yl)- or its subsequent reactions. Transition state analysis provides the activation energy, which is key to predicting the reaction rate.

Table 3: Hypothetical Reaction Energetics for an Electrophilic Acylation to form a Pyrrole Ketone

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials (e.g., pyrrole and an acylating agent). |

| Intermediate Complex | -5.2 | A pre-reaction complex. |

| Transition State | +15.8 | The highest energy point along the reaction coordinate. |

| Product | -10.5 | The final acylated pyrrole product. |

Note: These energy values are illustrative for a typical electrophilic substitution reaction on a pyrrole ring and are not specific to the synthesis of 1-Octanone, 1-(1H-pyrrol-3-yl)-.

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, which can then be used to validate experimental data or to aid in the identification of the compound.

For 1-Octanone, 1-(1H-pyrrol-3-yl)-, the prediction of its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies would be of great interest. DFT calculations are widely used for this purpose. The calculated spectra can be compared with experimental spectra to confirm the molecular structure. For example, the calculated IR spectrum would show characteristic peaks for the N-H stretch of the pyrrole, the C=O stretch of the ketone, and various C-H and C-C vibrations.

Table 4: Predicted Spectroscopic Data for 1-Octanone, 1-(1H-pyrrol-3-yl)-

| Spectroscopy Type | Key Predicted Features |

| ¹H NMR | Signals for pyrrole protons (distinct chemical shifts for positions 2, 4, and 5), a singlet for the N-H proton, and signals for the octyl chain protons. |

| ¹³C NMR | Resonances for the pyrrole ring carbons, a downfield signal for the carbonyl carbon, and signals for the octyl chain carbons. |

| IR Spectroscopy | Vibrational bands for N-H stretching (~3400 cm⁻¹), C=O stretching (~1650 cm⁻¹), and C-H stretching (~2800-3000 cm⁻¹). |

Note: The predicted values are based on typical ranges for the functional groups present in the molecule.

Exploration of Advanced Academic Applications of 1 Octanone, 1 1h Pyrrol 3 Yl Scaffolds

Role in Complex Molecule and Natural Product Synthesis as a Versatile Intermediate

The 3-acylpyrrole framework, exemplified by 1-Octanone, 1-(1H-pyrrol-3-yl)-, is a pivotal intermediate in synthetic organic chemistry, providing a gateway to more complex molecular architectures and natural product analogues. nih.govnih.gov The synthesis of these intermediates often relies on carefully controlled electrophilic substitution reactions.

The direct acylation of pyrrole (B145914) typically occurs at the more reactive 2-position. Therefore, to synthesize 3-acylpyrroles like 1-Octanone, 1-(1H-pyrrol-3-yl)-, chemists often employ strategies involving N-protection. Attaching a bulky or electron-withdrawing group, such as a p-toluenesulfonyl (tosyl) or phenylsulfonyl group, to the pyrrole nitrogen sterically and electronically favors acylation at the 3-position. nih.gov The Friedel-Crafts acylation of N-p-toluenesulfonylpyrrole with an acyl halide like octanoyl chloride, typically using a Lewis acid such as aluminum chloride (AlCl₃), proceeds through an organoaluminum intermediate to yield the desired 3-substituted product with good regioselectivity. nih.gov Following acylation, the directing group can be easily removed under basic hydrolysis to yield the N-H pyrrole.

Table 1: Synthetic Methods for 3-Acylpyrrole Scaffolds

| N-Protecting Group | Acylating Agent | Lewis Acid/Catalyst | Typical Regioselectivity (3-isomer) | Reference |

|---|---|---|---|---|

| p-Toluenesulfonyl | Acyl Halide | AlCl₃ | Major Product | nih.gov |

| Benzenesulfonyl | Acyl Halide | AlCl₃ | Good | nih.gov |

| None (2-substituted pyrrole) | Acetic Anhydride | Lewis Acid | 4-substitution (leads to 3-acyl after removal of 2-substituent) | cdnsciencepub.comresearchgate.net |

| None | 1,4-Diketone + Amine | Citric Acid | N/A (Paal-Knorr Synthesis) | rsc.org |

Once formed, the 1-Octanone, 1-(1H-pyrrol-3-yl)- scaffold serves as a versatile building block. The ketone functionality is a synthetic handle that can undergo a variety of transformations. For instance, it can be reduced to the corresponding alkyl chain (3-octylpyrrole) using methods like the Wolff-Kishner or Clemmensen reduction, a common strategy for preparing 3-alkylpyrroles which are themselves important synthetic intermediates. This transformation is crucial as the direct alkylation of pyrroles is often problematic.

Applications in Materials Science and Polymer Chemistry

The pyrrole motif is a cornerstone in the field of materials science, primarily due to its role in conducting polymers. Polypyrrole, formed by the oxidative polymerization of pyrrole monomers, is one of the most studied organic conducting materials, with applications in sensors, flexible electronics, and energy storage devices. acs.org

The incorporation of functionalized pyrroles like 1-Octanone, 1-(1H-pyrrol-3-yl)- as monomers or co-monomers in polymerization reactions offers a powerful strategy to tune the properties of the resulting materials. rsc.orgresearchgate.net The long, nonpolar octanoyl chain would significantly enhance the solubility of the corresponding polymer in common organic solvents, facilitating its processing and deposition into thin films for electronic devices. acs.org

Advanced polymer architectures can be achieved using pyrrole-containing building blocks. For example, research has demonstrated the synthesis of ABA-type triblock brush copolymers where the central block contains polymerizable pyrrole moieties. acs.org These complex polymers can act as structure-directing agents to create well-defined mesoporous materials, including silicates and carbons, with tunable pore sizes. acs.org A monomer derived from 1-Octanone, 1-(1H-pyrrol-3-yl)- could be integrated into such systems, with the octanoyl group potentially influencing the self-assembly process and the final morphology of the mesostructured material.

Moreover, pyrrole derivatives are used to construct microporous polymeric networks with high surface areas. researchgate.net These materials have shown significant promise for applications such as gas capture and storage (e.g., CO₂). researchgate.net The inclusion of a long alkyl chain like the octanoyl group within the polymer matrix could modify the pore environment and the interaction of the polymer with guest molecules.

Table 2: Potential Influence of the 1-Octanone, 1-(1H-pyrrol-3-yl)- Scaffold on Polymer Properties

| Polymer Type | Property Influenced by Scaffold | Potential Application | Reference (Analogous Systems) |

|---|---|---|---|

| Conjugated Polymer | Solubility, Film Morphology, Optoelectronic Properties | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) | acs.orgrsc.org |

| Block Copolymer | Self-Assembly, Pore Size/Morphology | Templating for Mesoporous Materials | acs.org |

| Microporous Network | Surface Area, Pore Environment, Gas Adsorption | CO₂ Capture, Separation | researchgate.net |

Utilization in Catalysis: Ligand Design and Organocatalytic Systems

The fields of organometallic catalysis and organocatalysis frequently employ heterocyclic compounds as ligands or as the core of the catalyst itself. The 1-Octanone, 1-(1H-pyrrol-3-yl)- scaffold possesses structural features that suggest potential utility in catalytic system design.

In organometallic chemistry, the pyrrole nitrogen and the carbonyl oxygen of the octanoyl group are positioned in a way that could allow them to act as a bidentate ligand, chelating to a metal center. The formation of such a five-membered chelate ring could stabilize the metal complex. By modifying the pyrrole ring or the octanoyl chain, it would be possible to tune the electronic and steric properties of the ligand, thereby influencing the activity and selectivity of the metal catalyst in reactions such as cross-coupling, hydrogenation, or polymerization.

In the realm of organocatalysis, small organic molecules are used to accelerate chemical reactions. nih.gov Proline and its derivatives are famous examples of heterocyclic organocatalysts. rsc.org While pyrrole itself is not a classic organocatalyst, the 1-Octanone, 1-(1H-pyrrol-3-yl)- scaffold could be elaborated into a chiral catalyst. For instance, asymmetric functionalization of the octanoyl chain could introduce a chiral center. This new chiral pyrrole derivative could then potentially catalyze reactions like aldol (B89426) or Michael additions, with the pyrrole N-H and the ketone participating in the catalytic cycle through hydrogen bonding or iminium/enamine activation, similar to established organocatalytic mechanisms. rsc.org Recent research has focused on the organocatalytic asymmetric synthesis of complex, axially chiral pyrrole-containing scaffolds, demonstrating the potential of the pyrrole core in advanced catalyst design. nih.gov

Development of Molecular Probes for Chemical Biology Research

Molecular probes are essential tools in chemical biology for visualizing and perturbing biological processes in living systems. acs.org The structure of 1-Octanone, 1-(1H-pyrrol-3-yl)- provides a promising starting point for the rational design of such probes. mdpi.com

A molecular probe typically consists of several key components: a recognition element, a linker, and a reporter or reactive group. The 1-Octanone, 1-(1H-pyrrol-3-yl)- scaffold can be viewed as a combination of a recognition element and a modifiable linker.

Recognition and Localization: The long, lipophilic octanoyl chain can promote partitioning into nonpolar environments, such as cell membranes or the hydrophobic pockets of proteins. acs.org The pyrrole ring itself is a common motif in many bioactive molecules and kinase inhibitors, suggesting it could serve as a recognition element for specific protein targets. mdpi.comnih.gov

Synthetic Handle: The ketone functionality is a crucial synthetic handle. It can be readily converted into an oxime or hydrazone, allowing for the straightforward attachment of other molecular components. This chemical ligation strategy is a robust method for conjugating reporter groups, such as fluorophores (for imaging), biotin (B1667282) (for affinity purification), or photo-crosslinkers (for target identification).

For example, by reacting 1-Octanone, 1-(1H-pyrrol-3-yl)- with a fluorescently-labeled hydrazine (B178648), one could generate a probe to study lipid membranes or to screen for proteins that bind lipophilic small molecules. The inherent properties of the pyrrole core combined with the localizing effect of the octanoyl chain and the versatile chemistry of the ketone group make this scaffold a highly adaptable platform for creating novel chemical tools to investigate complex biological questions.

Table 3: Design Components of a Hypothetical Molecular Probe Based on 1-Octanone, 1-(1H-pyrrol-3-yl)-

| Probe Component | Function | Example Implementation |

|---|---|---|

| Recognition Element | Binds to a biological target (e.g., protein pocket, membrane) | Pyrrole ring and lipophilic octanoyl chain |

| Linker/Scaffold | Provides the core structure and positions other components | The pyrrole-octanone backbone |

| Synthetic Handle | Allows for attachment of reporter or reactive groups | The ketone carbonyl group |

| Reporter Group | Enables detection and visualization | A fluorophore (e.g., Dansyl, BODIPY) attached via an oxime/hydrazone linkage |

| Reactive Group | Forms a covalent bond with the target for identification | A photo-activatable group (e.g., benzophenone) attached via the ketone |

Future Prospects and Emerging Research Directions for 1 Octanone, 1 1h Pyrrol 3 Yl

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 3-acylpyrroles, the class of compounds to which 1-Octanone, 1-(1H-pyrrol-3-yl)- belongs, has traditionally relied on classical methods that often involve harsh conditions and generate significant waste. The future of synthesizing this and related compounds will undoubtedly be shaped by the principles of green chemistry, focusing on efficiency, safety, and environmental benignity.

Emerging research points towards several key areas for the development of sustainable synthetic routes. One promising approach is the use of environmentally friendly solvents like water or ethanol, or even solvent-free conditions. For instance, a green method for synthesizing pyrrole (B145914) derivatives has been demonstrated using water or a water-ethanol mixture as the solvent. Another avenue is the application of biocatalysis, employing enzymes like lipase (B570770) to catalyze the formation of the pyrrole ring under mild, aqueous conditions. nih.gov

Furthermore, the development of novel catalytic systems is crucial. The use of earth-abundant and non-toxic metal catalysts, such as iron, is gaining traction for the sustainable synthesis of pyrroles. nih.gov Research into solid-supported catalysts and recyclable catalytic systems, like ZnO nanocrystals, also presents a viable path towards greener processes for producing N-unsubstituted pyrroles. rsc.org These methodologies not only reduce the environmental impact but also often lead to higher yields and simpler purification procedures.

| Catalyst/Method | Solvent/Conditions | Key Advantage |

| Lipase (PPL) | Water, ambient temperature | Biocatalytic, mild conditions, good functional group tolerance. nih.gov |

| Iron(0) complex | - | Broad applicability, tolerates various functional groups. nih.gov |

| ZnO-CTAB nanocrystals | Water | Reusable catalyst, eco-friendly. rsc.org |

| No catalyst | Water or Water-Ethanol | Green solvent system. |

Investigation of Unexplored Reactivity Patterns

The reactivity of the pyrrole ring is well-documented, being susceptible to electrophilic substitution, cycloaddition, and various coupling reactions. wikipedia.org However, the influence of a long alkyl chain, such as the octanoyl group in 1-Octanone, 1-(1H-pyrrol-3-yl)-, on this reactivity remains a largely unexplored domain.

Future research could focus on how the long alkyl chain modulates the electronic properties and steric accessibility of the pyrrole ring. This could lead to novel reactivity patterns or altered regioselectivity in known reactions. For example, the lipophilic nature of the octanoyl group might be exploited to direct reactions in biphasic systems or on the surface of micelles.

Furthermore, the carbonyl group of the octanoyl substituent offers a handle for a variety of transformations. Reactions such as reductions, oxidations, and additions of organometallic reagents could yield a diverse library of new pyrrole derivatives with potentially interesting biological activities. The interplay between the reactivity of the pyrrole ring and the carbonyl group could also lead to interesting intramolecular cyclization reactions, opening pathways to more complex heterocyclic systems.

Integration into Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs) and cascade reactions are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single pot, thereby increasing efficiency and reducing waste. nih.govkoreascience.kr The integration of 1-Octanone, 1-(1H-pyrrol-3-yl)- or its precursors into such reaction sequences is a promising area for future exploration.

Given that many MCRs for pyrrole synthesis yield N-substituted products, a key challenge and opportunity lies in developing MCRs that can directly produce N-unsubstituted 3-acylpyrroles with long alkyl chains. This could involve the careful design of starting materials and reaction conditions to favor the desired reaction pathway.

Cascade reactions starting from simpler, acyclic precursors that incorporate the octanoyl moiety could provide a highly efficient route to 1-Octanone, 1-(1H-pyrrol-3-yl)- and its derivatives. For instance, a cascade involving an intramolecular Michael addition followed by an aldol (B89426) condensation could be envisioned. koreascience.kr The development of metal-free aerobic oxidation cascade reactions also presents an environmentally friendly approach to synthesizing highly functionalized pyrroles. nih.gov

| Reaction Type | Key Features | Potential Application for 1-Octanone, 1-(1H-pyrrol-3-yl)- |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid generation of molecular diversity. nih.gov | Direct synthesis from simple, readily available starting materials. |

| Cascade Reactions | Formation of multiple bonds in a single operation, high stereoselectivity. koreascience.kr | Efficient construction of the pyrrole core and introduction of the octanoyl group in a single sequence. |

| Metal-Free Aerobic Oxidation | Environmentally friendly, avoids toxic metal catalysts. nih.gov | Sustainable synthesis of functionalized derivatives. |

Advancements in Analytical and Characterization Techniques for Related Compounds

As new synthetic methods and reactivity patterns are explored, the need for robust analytical techniques to characterize the resulting compounds becomes paramount. For 1-Octanone, 1-(1H-pyrrol-3-yl)- and its derivatives, a combination of spectroscopic and spectrometric methods will be essential.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of pyrrole derivatives. The chemical shifts of the pyrrole ring protons and carbons are sensitive to the nature and position of substituents. wikipedia.org For 1-Octanone, 1-(1H-pyrrol-3-yl)-, 1H NMR would show characteristic signals for the pyrrole protons, with their chemical shifts influenced by the electron-withdrawing acyl group. 13C NMR would be crucial for confirming the carbon skeleton, including the carbonyl and the long alkyl chain. Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), would be invaluable for unambiguous assignment of all signals, especially for more complex derivatives.

Mass Spectrometry (MS) is another indispensable tool for the characterization of these compounds, providing information about the molecular weight and fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern in MS could provide clues about the structure, for instance, by showing characteristic losses of fragments from the octanoyl chain.

The development of new analytical methodologies, such as coupling liquid chromatography with high-resolution mass spectrometry (LC-HRMS), will be crucial for the analysis of complex reaction mixtures and for the purification and identification of novel pyrrole derivatives.

| Technique | Information Provided | Relevance for 1-Octanone, 1-(1H-pyrrol-3-yl)- |

| 1H NMR | Chemical environment of protons, coupling constants. | Structural confirmation and determination of substitution patterns. wikipedia.org |

| 13C NMR | Carbon skeleton of the molecule. | Confirmation of the presence of the octanoyl group and the pyrrole ring. |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental composition. | Unambiguous determination of the molecular formula. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns. | Structural elucidation and confirmation of connectivity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.